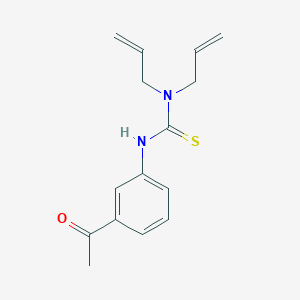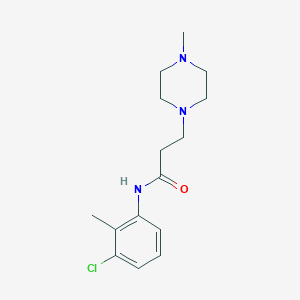![molecular formula C15H13FN2O2S B5814847 N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5814847.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide, commonly known as 'BFA' is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFA belongs to the class of thioamide compounds and is used as a tool in the study of cellular trafficking and protein transport.
作用機序
The mechanism of action of BFA involves the covalent modification of the active site of ARF, which leads to the inhibition of its function. ARF is involved in the formation of COPI and COPII vesicles, which are responsible for the transport of proteins between the Golgi complex, ER, and other cellular compartments. Inhibition of ARF by BFA leads to the disruption of the Golgi complex and the rerouting of proteins to the ER.
Biochemical and physiological effects:
BFA has been shown to have a wide range of biochemical and physiological effects. Inhibition of ARF by BFA leads to the disruption of the Golgi complex and the rerouting of proteins to the ER. This disruption can lead to the accumulation of misfolded proteins in the ER, which can trigger the unfolded protein response (UPR) and endoplasmic reticulum stress. BFA has also been shown to inhibit the function of other proteins involved in vesicular transport, such as COPI and COPII, which can lead to the disruption of other cellular processes.
実験室実験の利点と制限
BFA has several advantages for use in lab experiments. It is a potent inhibitor of ARF and other proteins involved in vesicular transport, making it a valuable tool for the study of protein trafficking and transport. BFA is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, BFA has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. BFA can also have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of BFA. One area of interest is the development of BFA analogs with improved potency and selectivity for ARF and other proteins involved in vesicular transport. Another area of interest is the use of BFA in the study of protein trafficking and transport in disease states, such as cancer and neurodegenerative disorders. BFA may also have potential applications in drug discovery, as it can be used to identify novel targets for therapeutic intervention. Overall, BFA is a valuable tool for the study of cellular trafficking and protein transport, with many potential applications in scientific research.
合成法
BFA is synthesized by reacting 2-methoxybenzoic acid with thionyl chloride, followed by treatment with ammonia and 4-fluoroaniline. The resulting product is purified by column chromatography to obtain BFA in high yield and purity.
科学的研究の応用
BFA is widely used as a tool in scientific research, particularly in the study of protein trafficking and transport. BFA inhibits the function of ADP-ribosylation factor (ARF), a protein involved in vesicular transport, by covalently modifying its active site. This inhibition leads to the disruption of the Golgi complex and the rerouting of proteins to the endoplasmic reticulum (ER). BFA has also been shown to inhibit the function of other proteins involved in vesicular transport, such as COPI and COPII.
特性
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-20-13-5-3-2-4-12(13)14(19)18-15(21)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLVWIKXABLHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-pentylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5814774.png)
![4-({[(4-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5814789.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-6-ethoxyphenol](/img/structure/B5814806.png)


![2-[(4-chlorophenyl)thio]-N-cyclopentylacetamide](/img/structure/B5814828.png)
![3-[2-(1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5814830.png)
![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5814836.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5814855.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]azepane](/img/structure/B5814868.png)

![3-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)propanamide](/img/structure/B5814875.png)